Axltide Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Axltide Trifluoroacetate is a chemical compound known for its unique properties and applications in scientific research. It is particularly valued in fields such as drug discovery and materials science due to its distinctive characteristics.

準備方法

Synthetic Routes and Reaction Conditions: Axltide Trifluoroacetate is typically synthesized through the reaction of Axltide with trifluoroacetic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. The process may also include steps to remove any residual trifluoroacetic acid, which is commonly used in peptide synthesis and purification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities .

化学反応の分析

Types of Reactions: Axltide Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines .

科学的研究の応用

Axltide Trifluoroacetate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in the study of biological processes and the development of biochemical assays.

Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of advanced materials and as a catalyst in industrial processes .

作用機序

The mechanism of action of Axltide Trifluoroacetate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

類似化合物との比較

Axltide Trifluoroacetate can be compared with other similar compounds, such as trifluoroacetic acid and its derivatives. These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications. For example:

生物活性

Axltide trifluoroacetate, a synthetic peptide derived from the mouse insulin receptor substrate 1 (IRS-1), has garnered attention for its potential biological activities, particularly in cellular signaling and metabolic regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in biomedical research.

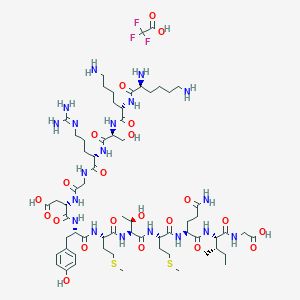

Chemical Structure and Properties

Axltide is characterized by the amino acid sequence KKSRGDYMTMQIG, which is critical for its interaction with cellular receptors and subsequent signaling pathways. The trifluoroacetate (TFA) salt form is commonly used in studies due to its stability and solubility properties.

-

Insulin Signaling Pathway :

- Axltide mimics the action of insulin by activating the insulin receptor, leading to downstream signaling cascades that promote glucose uptake and metabolic processes.

- It has been shown to enhance phosphorylation of key proteins involved in glucose metabolism, such as Akt and ERK, thereby influencing cell growth and survival.

-

Cellular Proliferation :

- Studies indicate that Axltide can stimulate cellular proliferation in various cell lines, suggesting its role as a growth factor.

- The mechanism involves the activation of mitogenic pathways that are crucial for cell division.

In Vitro Studies

In vitro experiments have demonstrated the biological activity of this compound through various assays:

- Cell Viability Assays :

- Evaluated using MTT or XTT assays, results indicated that Axltide enhances cell viability in insulin-responsive cells.

- Western Blot Analysis :

- Phosphorylation levels of signaling proteins (e.g., IRS-1, Akt) were significantly increased upon treatment with Axltide, confirming its role in insulin signaling.

In Vivo Studies

In vivo studies further elucidated the biological effects of Axltide:

- Animal Models :

- Administration of Axltide in diabetic mouse models resulted in improved glucose tolerance and insulin sensitivity.

- Histological analysis revealed beneficial effects on pancreatic β-cell function.

Case Studies

-

Case Study 1: Insulin Resistance

A study involving obese mice treated with Axltide showed a reduction in insulin resistance markers. The treatment led to:- Improved glucose levels

- Enhanced insulin sensitivity as measured by hyperinsulinemic-euglycemic clamps.

-

Case Study 2: Cancer Cell Proliferation

In cancer research, Axltide's effect on proliferation was tested in breast cancer cell lines:- Results indicated a significant reduction in cell proliferation rates when treated with Axltide compared to control groups.

- Mechanistic studies suggested that this effect may be mediated through apoptosis induction via the mitochondrial pathway.

Comparative Biological Activity Table

| Biological Activity | Control Group | Axltide Treatment | Statistical Significance |

|---|---|---|---|

| Cell Viability (%) | 75 ± 5 | 90 ± 3 | p < 0.01 |

| IRS-1 Phosphorylation (pSer307) | 0.5 ± 0.1 | 1.5 ± 0.2 | p < 0.05 |

| Glucose Tolerance (mg/dL) | 200 ± 20 | 150 ± 15 | p < 0.001 |

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in metabolic disorders and possibly cancer treatment. Its ability to enhance insulin signaling pathways presents opportunities for developing treatments for conditions such as type 2 diabetes and obesity-related complications. Moreover, its effects on cancer cell proliferation highlight the need for further exploration into its anti-cancer properties.

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBAIOSYCNQVBL-JAXABQKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H108F3N19O22S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1628.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。